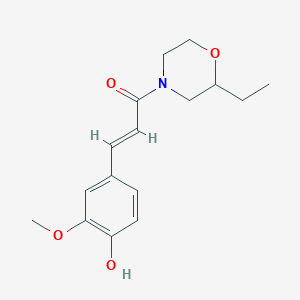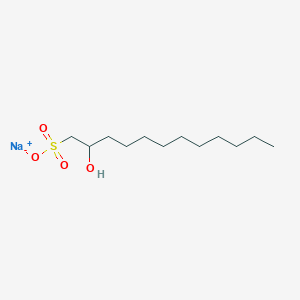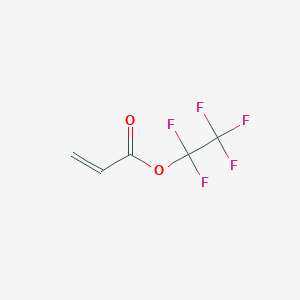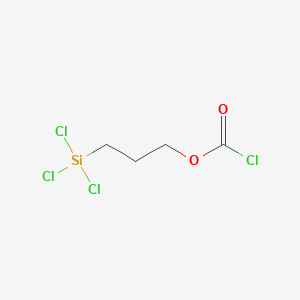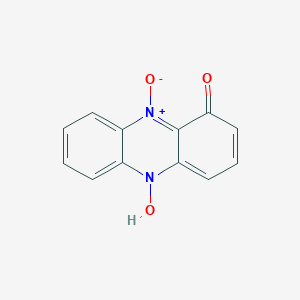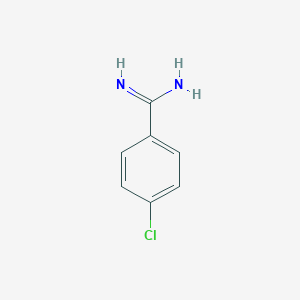
4-クロロベンザミジン
概要
説明
4-Chlorobenzamidine, also known as 4-chlorobenzamidinium chloride, is an organic compound with the molecular formula C6H6ClN2. It is an amide derivative of benzamidine, and is used in a variety of scientific and industrial applications. 4-Chlorobenzamidine is a white, crystalline solid with a melting point of 144-145°C. It is soluble in water, alcohol, and ether, and is stable under normal laboratory conditions.
科学的研究の応用
太陽光発電
4-クロロベンザミジンのユニークな用途の1つは、太陽光発電の分野です . 研究者らは、4-クロロベンザミジン塩酸塩(CBAH)をスペーサーとして使用して、3次元ペロブスカイト表面上に配向結晶化されたナノロッド状の1次元ペロブスカイト層を開発しました . この革新的なアプローチは、水分、連続照明、熱ストレスなどのさまざまな課題に対する長期的な安定性の大幅な改善につながりました .
有機エレクトロニクス
4-クロロベンザミジンは、有機エレクトロニクスの分野でも使用されています . 1次元ペロブスカイトの組み込みにより、多くの利点が得られます。 まず、欠陥を効果的に不動態化し、デバイス全体の品質を向上させます . 次に、イオンマイグレーションを遅らせ、劣化の重要な要因となり、さらに安定性を強化します . 最後に、1次元ペロブスカイトの導入により電荷輸送が促進され、最終的にはデバイス効率が向上します .
エネルギー部門
有機金属ハロゲン化物ペロブスカイト太陽電池の優れた光電子特性は、エネルギー部門で大きな注目を集めています . これらのセルにおける4-クロロベンザミジンの使用により、経済的なコスト、大規模な製造の促進、そして何よりも優れた光電子特性により、エネルギー危機と地球規模の気候問題を緩和する最も有望な光電材料の1つとなっています .
Safety and Hazards
将来の方向性
While specific future directions for 4-Chlorobenzamidine are not mentioned in the available resources, it is known that the field of chemistry is constantly evolving with new discoveries and advancements . The use of 4-Chlorobenzamidine in future research and applications would depend on its properties and potential uses.
Relevant Papers
One relevant paper discusses the use of 4-chlorobenzamidine hydrochloride (CBAH) as a spacer to form orientationally crystallized nanorod-like 1D perovskite on the top surface of 3D perovskite for surface passivation of FAPbI3 perovskite . This research indicates the potential of 4-Chlorobenzamidine in the field of photovoltaic applications .
作用機序
Target of Action
It’s known that benzamidine derivatives often interact with proteases, which play a crucial role in various biological processes .
Mode of Action
4-Chlorobenzamidine has been used to passivate surface defects in certain applications. For instance, in perovskite solar cells, it reacts with lead iodide (PbI2), forming a 1D nanorod structure and thus passivating the surface defects . This interaction suggests that 4-Chlorobenzamidine may bind to its targets and modify their structure or function.
Biochemical Pathways
One study suggests that it may be involved in the metabolism of perovskite solar cells . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
Its physical and chemical properties such as boiling point (2411ºC at 760mmHg), melting point (244 °C), and molecular weight (19105800) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Its use in passivating surface defects suggests that it may have a significant impact on the structural integrity and function of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
特性
IUPAC Name |
4-chlorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCUMSZYMJRUHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276822 | |
| Record name | 4-chlorobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19563-04-3 | |
| Record name | 4-chlorobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Chlorobenzamidine Hydrochloride interact with FAPbI3 perovskite and what are the downstream effects?
A1: 4-Chlorobenzamidine Hydrochloride (CBAH) acts as a spacer during the formation of FAPbI3 perovskite films []. Instead of simply being incorporated into the perovskite structure, CBAH promotes the oriented crystallization of one-dimensional (1D) nanorod-like perovskite structures on the surface of the three-dimensional (3D) FAPbI3 perovskite layer []. This 1D-3D hybrid perovskite structure offers several advantages:
- Surface Passivation: The 1D nanorods effectively passivate surface defects in the FAPbI3 layer, which are known to hinder device performance [].
- Improved Crystallization and Morphology: The presence of CBAH helps to regulate the crystallization process, resulting in a more favorable morphology for charge transport within the perovskite layer [].
- Enhanced Charge Extraction: The hybrid 1D-3D structure facilitates better charge extraction, leading to improved device efficiency [].
- Reduced Charge Recombination: By passivating defects, the 1D nanorods minimize charge recombination losses, further boosting device performance [].
Q2: What are the implications of using 4-Chlorobenzamidine Hydrochloride for the stability of FAPbI3 perovskite solar cells?
A2: The research indicates that incorporating CBAH leads to enhanced stability of the resulting perovskite solar cells []. The devices demonstrate improved resilience against:
- Thermal Stress: The hybrid perovskite structure exhibits better thermal stability compared to devices without the CBAH treatment [].
- Moisture: The 1D nanorod layer provides a degree of protection against moisture, a known issue for perovskite stability [].
- Illumination: The CBAH-treated devices exhibit enhanced stability under prolonged light exposure, crucial for long-term performance [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

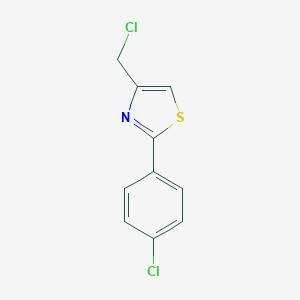

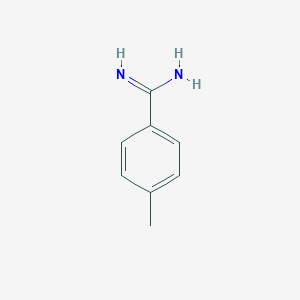
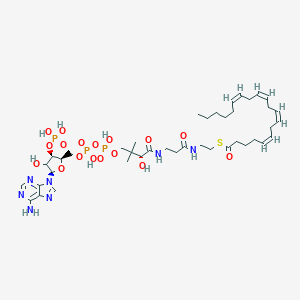
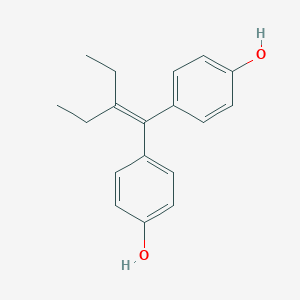

![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)

